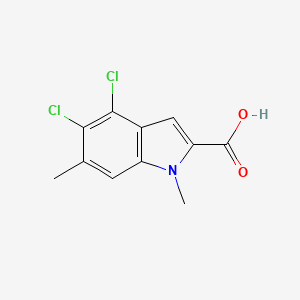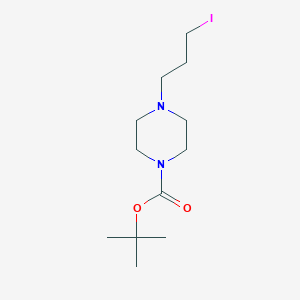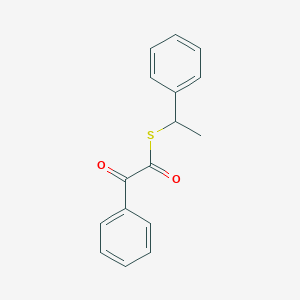
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate: is an organic compound with the molecular formula C16H14O2S It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 2-oxo-2-phenylethanoic acid with 1-phenylethanethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of thioesters in enzymatic reactions and metabolic pathways .
Medicine: It is explored for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- 2-oxo-2-phenylethyl benzoate
- 2-oxo-2-phenylethyl acetate
Comparison: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate, which has a nitrobenzyl group instead. The differences in substituents can significantly affect the reactivity and biological activity of these compounds .
Eigenschaften
Molekularformel |
C16H14O2S |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12(13-8-4-2-5-9-13)19-16(18)15(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
LEVYELZFKFYFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)SC(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



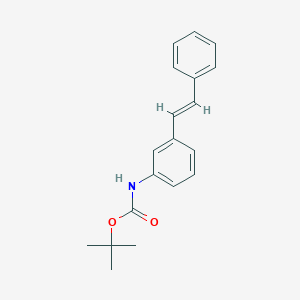
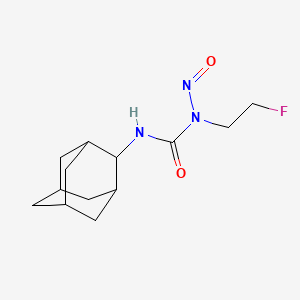

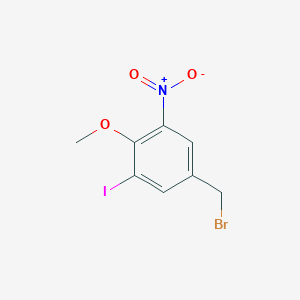
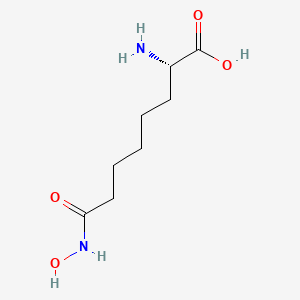
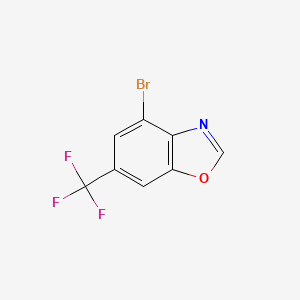
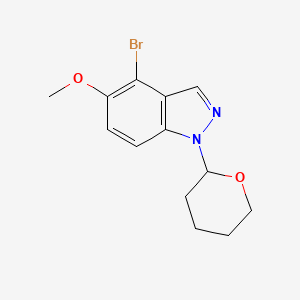

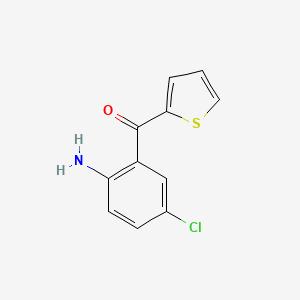

![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
